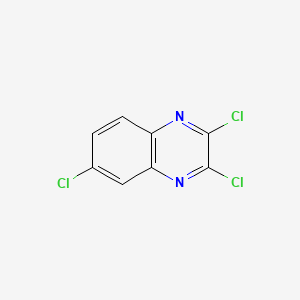

2,3,6-Trichloroquinoxaline

Description

Overview of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. bohrium.comrsc.org This structural motif is a cornerstone in heterocyclic chemistry and is found in a variety of synthetic and natural compounds that exhibit a wide range of physicochemical and biological properties. bohrium.commtieat.org The presence of the pyrazine ring, with its two nitrogen atoms, imparts unique electronic characteristics and reactivity to the quinoxaline scaffold. These compounds and their derivatives have garnered significant attention in medicinal chemistry, materials science, and agrochemicals. mtieat.orgresearchgate.net They serve as versatile building blocks for the synthesis of more complex heterocyclic systems and are considered privileged scaffolds in drug discovery. mtieat.orgnih.gov

Significance of Halogenation in Modulating Quinoxaline Reactivity and Properties

The introduction of halogen atoms onto the quinoxaline core is a critical strategy for modulating its chemical reactivity and physical properties. Halogenation, particularly chlorination, significantly alters the electronic landscape of the quinoxaline ring system. The electron-withdrawing nature of chlorine atoms enhances the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic attack. This increased reactivity is a key feature that allows for the further functionalization of the quinoxaline scaffold, enabling the synthesis of a diverse array of derivatives. nih.gov The number and position of halogen substituents can be precisely controlled to fine-tune the reactivity and solubility of the resulting compounds. For instance, the presence of multiple chlorine atoms can increase reactivity but may decrease solubility in polar solvents. This strategic modification is instrumental in developing new materials and potential therapeutic agents. nih.gov

Historical Context of 2,3,6-Trichloroquinoxaline Research

Research into this compound has historically been linked to the broader exploration of halogenated quinoxalines for various applications. Early studies focused on the synthesis of this compound as a key intermediate for creating more complex molecules. For example, it has been used as a precursor in the synthesis of compounds with potential antimalarial activity. rsc.org The reactivity of the chlorine atoms at the 2, 3, and 6 positions has been a subject of investigation, with studies showing that the chlorine at the 3-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. rsc.org This differential reactivity allows for selective functionalization. The compound has also been utilized in the creation of novel dyes and as a starting material for the synthesis of fused heterocyclic systems, such as thiazolo[4,5-b]quinoxalines. researchgate.netelectronicsandbooks.com

Research Gaps and Future Directions in Halogenated Quinoxaline Studies

While significant progress has been made in understanding the chemistry of halogenated quinoxalines, several research gaps remain. A comprehensive understanding of the structure-activity relationships for many derivatives is still developing. While the general reactivity patterns are known, more detailed mechanistic studies are needed to fully predict and control the outcomes of various reactions. rsc.org For this compound specifically, while its role as a synthetic intermediate is established, a deeper exploration of its own potential applications in materials science or as a pharmacophore is an area for future investigation. vulcanchem.com The development of more sustainable and efficient synthetic methods for preparing these compounds also remains an active area of research. rsc.org Future studies will likely focus on leveraging the unique reactivity of halogenated quinoxalines to create novel functional materials and biologically active molecules with tailored properties. beilstein-journals.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₃N₂ | sigmaaldrich.comepa.gov |

| Molecular Weight | 233.48 g/mol | sigmaaldrich.comepa.gov |

| CAS Number | 2958-87-4 | epa.govchemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | GZEGFNCRZUGIOB-UHFFFAOYSA-N | sigmaaldrich.comsielc.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEGFNCRZUGIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062744 | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-87-4 | |

| Record name | 2,3,6-Trichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2958-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,3,6-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloroquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6A4BK2382 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2,3,6 Trichloroquinoxaline

Precursor Synthesis and Halogenation Reactions

A cornerstone of 2,3,6-trichloroquinoxaline synthesis involves the creation of a quinoxaline-dione precursor, which is subsequently halogenated. This approach allows for the precise installation of chloro groups at the 2 and 3 positions of the pyrazine (B50134) ring.

Synthesis from 2,3-dihydroxy-6-chloroquinoxaline using phosphorus oxychloride.

A prevalent and effective method for synthesizing this compound is through the direct chlorination of its precursor, 2,3-dihydroxy-6-chloroquinoxaline. This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). The dihydroxyquinoxaline precursor, which exists in tautomeric equilibrium with the dione form, is treated with an excess of phosphorus oxychloride under reflux conditions. researchgate.netscilit.com The reaction converts the hydroxyl or keto groups into chloro groups, yielding the desired this compound. The use of DMF can generate a Vilsmeier reagent in situ, which facilitates the chlorination process, often leading to high yields. researchgate.netscilit.com

Preparation from 6-chloro-quinoxalin-2,3(1H,4H)-dione.

The compound 6-chloro-quinoxalin-2,3(1H,4H)-dione is the keto tautomer of 2,3-dihydroxy-6-chloroquinoxaline and serves as the identical precursor for the synthesis of this compound. researchgate.net The synthetic route involves the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid, typically in the presence of a strong acid like hydrochloric acid, to form the quinoxalinedione ring system. researchgate.netnih.gov This intermediate is then subjected to chlorination. The most common chlorinating agent for this step is phosphorus oxychloride (POCl₃), which effectively replaces the oxygen atoms of the dione with chlorine atoms. nih.gov The reaction is generally heated to ensure complete conversion. Thionyl chloride (SOCl₂) in the presence of a catalyst like DMF can also be employed for this chlorination. chemicalbook.com

Table 1: Chlorination of 6-chloro-quinoxalin-2,3(1H,4H)-dione

| Chlorinating Agent | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | None / DMF | Reflux | High yield of this compound |

Chlorination Strategies for Quinoxaline (B1680401) Derivatives

Regioselective chlorination.

The regioselectivity in the synthesis of this compound is primarily substrate-controlled. The chlorine atom at the 6-position is introduced by starting the synthesis with a pre-substituted benzene (B151609) derivative, namely 4-chloro-1,2-phenylenediamine. google.com This ensures that the chlorine atom is fixed at the desired position on the benzene portion of the quinoxaline ring system. The subsequent cyclocondensation with a dicarbonyl compound like oxalic acid forms the 6-chloro-quinoxalin-2,3(1H,4H)-dione. The chlorination at the 2 and 3-positions is then a result of converting the dione functionality and is not a direct electrophilic chlorination of the heterocyclic C-H bonds. This strategic use of a chlorinated precursor is a common and effective method for achieving regioselectivity in the synthesis of substituted quinoxalines. nih.govnih.gov

Multi-step chlorination reactions.

Multi-step synthesis provides a controlled, stepwise approach to constructing this compound. msu.edumsu.edulibretexts.org A typical and widely used multi-step sequence begins with the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid to produce 6-chloro-quinoxalin-2,3(1H,4H)-dione. researchgate.net This intermediate is isolated, purified, and then subjected to a separate chlorination step. This second step involves treating the dione with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to yield the final this compound. chemicalbook.comgoogle.comgoogle.com This stepwise process allows for the purification of the intermediate, which can lead to a higher purity final product. While involving more steps than a one-pot synthesis, this method offers greater control over each transformation. trine.edu

| Multi-Step Synthesis | Isolation and purification of the intermediate dione before chlorination. msu.edumsu.edu | High purity of the final product, greater control over each reaction step. trine.edu | More time-consuming, involves handling of intermediates, potentially more solvent waste. |

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The primary methods for isolating and purifying solid organic compounds like this compound are crystallization and chromatography.

Crystallization is a widely used technique for purifying solid compounds. cam.ac.uk The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. ijddr.in As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. youtube.com

The choice of solvent is the most critical step; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should be either very soluble or insoluble at all temperatures. ijddr.in In the synthesis of quinoxaline derivatives, crystallization from hot aqueous ethanol (B145695) is a commonly reported purification method. e-journals.in After the reaction mixture is treated with water, the resulting precipitate can be recrystallized to obtain the pure product. e-journals.in Techniques to induce crystallization if it doesn't occur spontaneously include scratching the inside of the flask with a glass rod or adding a seed crystal. youtube.com The final pure crystals are typically collected by suction filtration. youtube.com

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the purification of synthetic compounds, column chromatography is particularly common. up.ac.za This method involves packing a column with a stationary phase, such as silica gel, and passing a solution of the crude product through it using a liquid mobile phase (eluent). up.ac.za

Separation occurs because different components of the mixture travel through the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. By gradually increasing the polarity of the eluent (gradient elution), for example, using mixtures of hexane and ethyl acetate in increasing proportions, compounds can be selectively washed off the column and collected in separate fractions. up.ac.za The purity of these fractions is often monitored by Thin Layer Chromatography (TLC). ajrconline.org For more complex mixtures or higher purity requirements, advanced techniques like Ultra-High-Pressure Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), can be used for both purification and analysis of quinoxaline compounds. chromatographyonline.com

Chemical Reactivity and Transformation of 2,3,6 Trichloroquinoxaline

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary pathway for the functionalization of 2,3,6-trichloroquinoxaline. This process involves the replacement of one or more chlorine atoms by a nucleophile, a chemical species that donates an electron pair to form a new chemical bond.

Reactivity of chlorine atoms at C2, C3, and C6 positions.

The reactivity of the chlorine atoms on the quinoxaline (B1680401) ring is not uniform. The chlorine atoms at the C2 and C3 positions are situated on the pyrazine (B50134) ring of the quinoxaline system. These positions are activated towards nucleophilic attack by the presence of the adjacent nitrogen atoms, which are electron-withdrawing. nih.gov In contrast, the chlorine atom at the C6 position is on the benzene (B151609) ring and is generally less reactive towards simple nucleophilic aromatic substitution unless activated by other means. eurochlor.org This difference in reactivity allows for selective substitution reactions. For many quinoxaline derivatives, nucleophilic aromatic substitution reactions are a key method for introducing new functional groups. nih.gov

The general mechanism for nucleophilic aromatic substitution on activated aryl halides, such as the chlorine atoms at C2 and C3, typically proceeds through an addition-elimination pathway. libretexts.org In this two-step mechanism, the nucleophile first attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups, like the nitrogen atoms in the quinoxaline ring, helps to stabilize this intermediate, thereby facilitating the reaction. libretexts.org

Stereochemical outcomes of substitution reactions.

In nucleophilic substitution reactions involving this compound, the stereochemical outcome is primarily relevant when the incoming nucleophile or the resulting product contains a chiral center. The substitution at the achiral carbon atoms (C2, C3, C6) of the quinoxaline ring itself does not inherently create a new stereocenter at that position.

However, if the reaction proceeds via an SN2-like mechanism at a chiral center attached to the nucleophile, an inversion of configuration at that center would be expected. oregonstate.eduyoutube.com Conversely, if an SN1-type reaction were to occur, it would likely result in a racemic or diastereomeric mixture due to the formation of a planar carbocation intermediate that can be attacked from either face. oregonstate.edu The specific stereochemical outcome will depend on the reaction mechanism, which is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. oregonstate.edu

Formation of ether and amine derivatives.

The chlorine atoms at the C2 and C3 positions of the quinoxaline ring are susceptible to replacement by oxygen and nitrogen nucleophiles, leading to the formation of ether and amine derivatives, respectively. nih.govnih.gov

Ether Derivatives: The Williamson ether synthesis provides a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the reaction is adapted so that the chloroquinoxaline acts as the electrophile and an alkoxide or phenoxide acts as the nucleophile. nih.gov For instance, reacting 2,3-dichloroquinoxaline (B139996) with various phenols in the presence of a base can yield the corresponding ether derivatives. nih.gov This reaction typically proceeds via an SNAr mechanism. masterorganicchemistry.com

Amine Derivatives: Similarly, amine derivatives can be synthesized by reacting this compound with primary or secondary amines. nih.govresearchgate.net These reactions are also examples of nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a more modern and versatile method for forming C-N bonds and can be employed to synthesize a wide array of amine derivatives of quinoxalines. rsc.org

The following table summarizes the formation of ether and amine derivatives from chloroquinoxalines:

| Derivative Type | Nucleophile | General Reaction |

| Ether | Alkoxide (RO⁻) or Phenoxide (ArO⁻) | R-Cl + R'O⁻ → R-OR' + Cl⁻ |

| Amine | Primary (R'NH₂) or Secondary (R'₂NH) Amine | R-Cl + R'₂NH → R-NR'₂ + HCl |

Regioselectivity in nucleophilic attacks.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In nucleophilic attacks on this compound, the positions C2 and C3 are significantly more reactive than C6 due to the activating effect of the pyrazine nitrogen atoms. nih.gov This inherent difference in reactivity is the primary determinant of regioselectivity.

Studies on similar systems like 2,4-dichloroquinazolines have shown that nucleophilic substitution consistently occurs preferentially at the more activated position. nih.gov The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be manipulated to control the extent of substitution and, in some cases, to influence which of the activated positions (C2 or C3) reacts first, although they are often similarly reactive. For instance, a less reactive nucleophile might selectively replace only one of the more reactive chlorine atoms, leaving the other and the C6 chlorine intact.

Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. jfda-online.com For this compound, derivatization strategies primarily leverage the reactivity of the chlorine atoms to introduce new functional groups and build more complex molecular architectures.

Synthesis of nitrogen heterocyclic compounds containing quinoxaline moiety.

A key derivatization strategy involves using this compound as a scaffold to synthesize more complex nitrogen-containing heterocyclic compounds. researchgate.net This is often achieved by reacting the chloroquinoxaline with bifunctional nucleophiles, leading to cyclization reactions that form new rings fused to or substituted on the quinoxaline core.

For example, reaction with a nucleophile containing both an amine and another nucleophilic group (like a thiol or another amine) can lead to an initial substitution followed by an intramolecular cyclization to form a new heterocyclic ring. researchgate.net The synthesis of various nitrogen heterocycles often involves metal-free or metal-catalyzed oxidative coupling reactions. researchgate.netmdpi.com These strategies are of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov

Condensation reactions with thiourea (B124793) to yield thiazoloquinoxalines

The reaction between 2,3-dichloroquinoxaline derivatives and thiourea is a well-established method for synthesizing thiazolo[4,5-b]quinoxaline systems. arabjchem.orgnih.gov In a typical reaction, the chloroquinoxaline substrate is treated with thiourea in a suitable solvent, such as ethanol (B145695) or 1,4-dioxane (B91453). The reaction proceeds via a nucleophilic attack by the sulfur atom of thiourea on the electron-deficient carbon atoms (C-2 and C-3) of the quinoxaline ring, followed by intramolecular cyclization and elimination of two molecules of hydrogen chloride to form the fused thiazole (B1198619) ring.

While specific studies on this compound are not extensively detailed, the reaction can be exemplified by the behavior of structurally similar compounds, such as 2,3-dichloro-6-(pyrrolidin-1-yl sulfonyl)quinoxaline. The reaction of this analog with N-substituted thioureas in 1,4-dioxane yields the corresponding 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines. arabjchem.org This demonstrates the general pathway for the formation of the thiazoloquinoxaline core from 2,3-dihaloquinoxaline precursors.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2,3-Dichloroquinoxaline | Thiourea | Quinoxaline-2,3(1H,4H)-dithione | nih.gov |

| 2,3-Dichloro-6-sulfonyl quinoxaline derivative | Substituted Thioureas | 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines | arabjchem.org |

Formation of fused heterocyclic systems (e.g., 1,4-diazabenzo[b]phenothiazine)

The electrophilic nature of the C-2 and C-3 positions of the quinoxaline ring makes this compound an excellent substrate for double nucleophilic substitution reactions to form larger, fused heterocyclic systems. A key example is the synthesis of the 1,4-diazabenzo[b]phenothiazine core structure, known chemically as 12H-quinoxalino[2,3-b] arabjchem.orgresearchgate.netbenzothiazine.

This transformation is achieved by reacting a 2,3-dichloroquinoxaline with a binucleophile such as 2-aminothiophenol (B119425). arabjchem.orgnih.gov The reaction involves a sequential nucleophilic aromatic substitution (SNAr). First, either the amino or the thiol group of 2-aminothiophenol attacks one of the chloro-substituted carbons (C-2 or C-3), displacing a chloride ion. This is followed by an intramolecular cyclization where the remaining nucleophilic group attacks the adjacent carbon, displacing the second chloride ion and forming the final tricyclic fused system. arabjchem.org The presence of the third chlorine atom at the C-6 position generally does not interfere with the cyclization at the pyrazine ring and remains available for subsequent functionalization.

Oxidation studies to form N-oxide derivatives

The nitrogen atoms within the quinoxaline ring can be oxidized to form N-oxide derivatives, a transformation that significantly alters the electronic properties and reactivity of the heterocyclic system. While specific oxidation studies on this compound are not widely documented, the synthesis of quinoxaline N-oxides is a general and well-understood process.

Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. researchgate.net The oxidation of a quinoxaline can lead to a mono-N-oxide at either the N-1 or N-4 position, or a di-N-oxide (quinoxaline 1,4-dioxide). The regioselectivity and the extent of oxidation depend on the reaction conditions and the electronic nature of the substituents on the quinoxaline ring. Given the electron-withdrawing nature of the three chlorine atoms in this compound, the nitrogen atoms are less nucleophilic, which may require harsher oxidation conditions compared to unsubstituted quinoxaline. The resulting N-oxide functional groups can then direct or activate the ring for further chemical modifications. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinoxalines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govwikipedia.org

Applications in C-C bond formation

The chloro substituents of this compound can be replaced with various carbon-based groups using standard cross-coupling protocols like the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling : This reaction couples the haloquinoxaline with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond. wikipedia.orgorganic-chemistry.org Studies on the closely related 2,6-dichloroquinoxaline (B50164) have shown that Suzuki coupling with various arylboronic acids proceeds efficiently to yield 2-aryl-6-chloroquinoxalines. researchgate.net This indicates that the chlorine at the C-2 position is significantly more reactive than the one at the C-6 position. By analogy, this compound is expected to undergo selective mono-arylation at the C-2 or C-3 position under controlled conditions.

Sonogashira Coupling : This reaction introduces an alkyne moiety by coupling the haloquinoxaline with a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst. This method allows for the synthesis of 2-alkynylquinoxalines, which are versatile intermediates for further transformations. libretexts.org

Functionalization at different halogenated positions

A key aspect of the chemistry of this compound is the differential reactivity of its three chlorine atoms, which allows for selective functionalization. The reactivity of halogens in cross-coupling reactions is governed by the electronic environment of the carbon atom to which they are attached.

The chlorine atoms at the C-2 and C-3 positions are on the electron-deficient pyrazine ring. The electron-withdrawing effect of the two ring nitrogens makes these positions highly activated towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. nih.gov In contrast, the chlorine atom at the C-6 position is on the benzene ring and is less electronically activated.

This difference in reactivity has been demonstrated in studies on 2,6-dichloroquinoxaline, where palladium-catalyzed Suzuki-Miyaura reactions occur selectively at the C-2 position, leaving the C-6 chloro group intact. researchgate.net This principle allows for a stepwise functionalization strategy for this compound: an initial, more facile reaction at the C-2/C-3 position, followed by a second coupling at the less reactive C-6 position under more forcing conditions. Similar regioselectivity is observed in other polyhalogenated N-heterocycles like 2,4,7-trichloroquinazoline (B1295576) and 6-bromo-2-chloroquinoline. nih.govnih.gov

Other Significant Chemical Transformations

Beyond the reactions mentioned, this compound readily undergoes Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing character of the pyrazine ring system, enhanced by the chloro substituents, makes the halo-substituted carbon atoms highly electrophilic and susceptible to attack by nucleophiles. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com

This reactivity allows for the displacement of the chlorine atoms by a wide range of nucleophiles, including:

Amines : Reaction with primary or secondary amines can lead to the mono- or di-substituted aminoquinoxalines. nih.gov Due to the higher reactivity of the C-2 and C-3 positions, sequential substitution is possible, first yielding a 2-amino-3,6-dichloroquinoxaline, which can then be further functionalized. nih.gov

Alkoxides and Phenoxides : Treatment with sodium or potassium alkoxides or phenoxides can be used to synthesize the corresponding ether derivatives.

Thiolates : Sulfur nucleophiles, such as thiolates, react readily to form thioethers.

The SNAr reactions on this compound follow the same reactivity trend observed in cross-coupling, with the C-2 and C-3 positions being significantly more reactive than the C-6 position. arabjchem.orgresearchgate.net This predictable selectivity makes this compound a valuable and versatile building block in medicinal and materials chemistry.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For 2,3,6-trichloroquinoxaline, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be utilized.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinoxaline (B1680401) ring system. The protons would likely appear in the downfield region of the spectrum, typical for aromatic protons.

The splitting pattern of the signals, governed by spin-spin coupling, would provide information about the relative positions of the protons. The coupling constants (J), measured in Hertz (Hz), would be crucial in assigning the signals to specific protons. For a 1,2,4-trisubstituted benzene ring, a characteristic pattern of a doublet, a doublet of doublets, and a doublet would be anticipated.

Hypothetical ¹H NMR Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | d | d | JH5-H7 |

| H-7 | dd | dd | JH7-H8, JH7-H5 |

| H-8 | d | d | JH8-H7 |

Note: This table is populated with hypothetical data for illustrative purposes.

Carbon-13 NMR (¹³C NMR) Analysis for Structural Confirmation

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (ppm) |

| C-2 | e.g., 145-155 |

| C-3 | e.g., 145-155 |

| C-4a | e.g., 140-150 |

| C-5 | e.g., 125-135 |

| C-6 | e.g., 130-140 |

| C-7 | e.g., 125-135 |

| C-8 | e.g., 120-130 |

| C-8a | e.g., 140-150 |

Note: This table contains hypothetical chemical shift ranges for illustrative purposes.

2D NMR Techniques (COSY, HMQC, HMBC) for Comprehensive Structural Assignment

To definitively assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the benzene ring (e.g., H-5 with H-7, and H-7 with H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC correlations would be expected from H-5 to C-4a and C-7, from H-7 to C-5 and C-8a, and from H-8 to C-4a and C-6. These correlations are instrumental in piecing together the entire molecular framework, including the positions of the quaternary carbons and the chloro-substituents.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Groups

The IR spectrum of this compound would display absorption bands characteristic of its functional groups. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoxaline ring system.

C-N stretching: Expected in the fingerprint region, typically between 1000-1350 cm⁻¹.

C-Cl stretching: Strong absorptions in the fingerprint region, usually below 850 cm⁻¹. The exact positions would depend on the substitution pattern on the aromatic ring.

Hypothetical IR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1480 | Strong | Aromatic C=C Stretch |

| ~830 | Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretch |

Note: This table contains hypothetical data for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₈H₃Cl₃N₂), the molecular ion peak (M⁺) would be expected. Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This would result in a cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, confirming the presence of three chlorine atoms.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for quinoxaline derivatives involve the loss of small molecules such as HCN or chlorine radicals.

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Relative Intensity (%) | Assignment |

| 232, 234, 236, 238 | e.g., 100, 95, 30, 3 | [M]⁺ Isotope Cluster |

| 197, 199, 201 | - | [M-Cl]⁺ |

| 162, 164 | - | [M-2Cl]⁺ |

| 127 | - | [M-3Cl]⁺ |

Note: This table contains hypothetical m/z values and is for illustrative purposes. The relative intensities of the fragment ions would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation.

The quinoxaline ring system is an aromatic chromophore, meaning it absorbs light in the UV-visible region. msu.edu The absorption is due to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like quinoxaline, the most significant electronic transitions are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). utoronto.ca

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Although the specific crystal structure is unknown, the molecular structure of this compound allows for predictions regarding the intermolecular forces that would dictate its crystal packing. The planar, electron-deficient quinoxaline ring system is expected to facilitate significant π–π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

Furthermore, the presence of three chlorine atoms introduces the possibility of halogen-based interactions. mdpi.com These can include directional halogen–halogen (Cl···Cl) contacts or interactions between a chlorine atom and the π-system of a neighboring ring (Cl···π). nih.gov These non-covalent interactions, along with weaker van der Waals forces, would work in concert to form a stable, three-dimensional crystal lattice. mdpi.com

Compound Reference Table

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₃Cl₃N₂ |

| 2,3-dichloro-6-methoxyquinoxaline | C₉H₆Cl₂N₂O |

| Hydrogen Cyanide | HCN |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time-dependent behavior of a molecular system.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 2,3,6-Trichloroquinoxaline are not extensively documented in publicly available literature, the broader class of quinoxaline (B1680401) derivatives has been the subject of numerous QSAR analyses. These studies provide valuable insights into how structural modifications on the quinoxaline scaffold influence their biological activities, which can be extrapolated to understand the potential activity profile of this compound.

Correlation of molecular descriptors with biological or chemical activity

QSAR studies on quinoxaline derivatives have explored a variety of molecular descriptors to correlate with activities such as anticancer, antitubercular, and receptor antagonism. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

Electronic Descriptors: The electronic properties of substituents on the quinoxaline ring have been shown to be critical for their biological activity. For instance, the presence of electron-withdrawing groups, such as the chloro groups in this compound, can significantly modulate the electronic distribution within the molecule. In some series of quinoxaline derivatives studied for their anticancer activity, the presence of electron-withdrawing groups was found to be favorable for activity, while in other cases, electron-donating groups enhanced the activity. For example, a QSAR study on a series of 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives acting as human A3 adenosine receptor antagonists revealed that strong electron-withdrawing substituents at the R-position would enhance the binding affinity (pKi value). tandfonline.com

Lipophilic Descriptors: Lipophilicity, often quantified as logP, is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It influences absorption, distribution, metabolism, and excretion (ADME). For quinoxaline derivatives, QSAR studies have often included lipophilicity as a critical parameter. A balanced lipophilicity is generally desired for optimal biological activity. The three chlorine atoms in this compound are expected to significantly increase its lipophilicity.

A 2D-QSAR analysis performed on a series of substituted quinoxalines for their antitubercular and antileptospiral activities highlighted the importance of a balance between lipophilic elements and their binding strengths. nih.gov The developed models indicated that the presence of electronegative groups, such as chlorine, was a significant factor. nih.gov

The following table summarizes the general influence of different types of molecular descriptors on the biological activity of quinoxaline derivatives, which can be used to infer the potential properties of this compound.

| Molecular Descriptor Category | Specific Descriptor Example | General Influence on Quinoxaline Activity | Inferred Influence for this compound |

| Electronic | Hammett constant (σ), Field effect | Electron-withdrawing or electron-donating nature of substituents can significantly alter activity, depending on the specific biological target. tandfonline.commdpi.com | The three electron-withdrawing chloro groups are expected to significantly impact the electronic properties and modulate its biological activity. |

| Steric | Molar Refractivity (MR), Sterimol parameters | The size and shape of substituents can influence binding to the active site of a target protein. tandfonline.com | The chloro groups at positions 2, 3, and 6 introduce specific steric constraints that would influence its binding capabilities. |

| Lipophilic | LogP | A balanced lipophilicity is often crucial for cell permeability and overall bioactivity. nih.gov | The presence of three chloro atoms would lead to a high lipophilicity, which would be a key factor in its ADME profile and biological activity. |

| Topological | Wiener index, Kier & Hall indices | These descriptors relate to the branching and connectivity of the molecule and have been correlated with various biological activities in quinoxalines. nih.gov | The specific substitution pattern of this compound would result in unique topological indices that could be correlated with its activity. |

It is important to note that these are generalized trends observed in QSAR studies of various quinoxaline derivatives. A dedicated QSAR study on a series of analogs of this compound would be necessary to establish a precise and predictive model for its specific biological activities.

Advanced Research Applications

Material Science Applications

In the realm of material science, the rigid, aromatic structure of the quinoxaline (B1680401) moiety, combined with the reactive sites offered by its chlorine substituents, makes 2,3,6-trichloroquinoxaline a valuable building block. This allows for the systematic design and synthesis of complex molecules with tailored electronic and photophysical properties.

Role as a building block for advanced materials

The development of advanced materials often relies on the "building block" approach, where well-defined molecular units are assembled into larger, functional architectures. This compound is an exemplary building block due to the high reactivity of its chlorine atoms, particularly those at the 2- and 3-positions, towards nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, enabling the construction of complex molecules and supramolecular polymers. ekb.eg

The quinoxaline core itself is an electron-deficient system, which is a desirable characteristic for many applications in materials science. By strategically replacing the chlorine atoms with different substituents, researchers can fine-tune the electronic properties of the resulting molecules. This modular approach is crucial for creating materials with specific functionalities for applications in electronics and photonics. The versatility of chloro-substituted quinoxalines, such as the closely related 2,3-dichloroquinoxaline (B139996), as a substrate for nucleophilic aromatic substitution (SNAr) reactions has been highlighted as a powerful method for forming new carbon-heteroatom bonds. researchgate.net

Development of fluorescent organic materials

Quinoxaline derivatives are known for their fluorescent properties and are actively researched for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The fluorescence characteristics of these compounds, including their emission wavelengths and quantum yields, can be systematically modified by altering the substituents on the quinoxaline ring.

Research into quinoxaline-based compounds has led to the development of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in next-generation OLEDs. echemi.com By incorporating different donor and acceptor moieties onto the quinoxaline scaffold, researchers can control the energy levels of the frontier molecular orbitals, which in turn dictates the emission color and efficiency of the resulting TADF emitter. For instance, various quinoxaline derivatives have been synthesized and shown to emit light across the visible spectrum, demonstrating their potential in creating full-color displays.

The following table summarizes the photophysical properties of selected fluorescent quinoxaline derivatives, illustrating the tunability of their emission characteristics.

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Biphenyl quinoxaline amine derivative | 435 | 518 | Fluorescent probe sapub.org |

| Quinoxaline-based TADF emitter (DMAC-TTPZ) | Not specified | Not specified | OLEDs echemi.com |

| Quinoxaline-based TADF emitter (PXZ-TTPZ) | Not specified | Not specified | OLEDs echemi.com |

| Quinoxaline-based TADF emitter (PTZ-TTPZ) | Not specified | Not specified | OLEDs echemi.com |

This table is illustrative of the types of fluorescent properties observed in the broader class of quinoxaline derivatives.

Applications in electronic materials

The electron-deficient nature of the quinoxaline ring system makes its derivatives promising candidates for use as electron-transporting materials in organic electronics. nih.gov In devices such as organic solar cells and organic field-effect transistors, efficient charge transport is crucial for high performance. Quinoxaline-based materials can facilitate the movement of electrons, contributing to improved device efficiency and stability. nih.gov

The introduction of electron-withdrawing groups, such as chlorine atoms, can further enhance the electron-accepting properties of the quinoxaline core. This makes compounds like this compound attractive starting points for the synthesis of n-type organic semiconductors. For example, polymers incorporating quinoxaline units have demonstrated impressive power conversion efficiencies in polymer solar cells. nih.gov The ability to modify the structure and, consequently, the energy levels (e.g., LUMO - Lowest Unoccupied Molecular Orbital) of these materials is a key advantage in optimizing their performance in electronic devices. nih.gov

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the quinoxaline scaffold is recognized as a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of a wide range of quinoxaline derivatives with diverse therapeutic activities. This compound serves as a key intermediate in the synthesis of many of these biologically active molecules.

Role as a pharmaceutical intermediate

A pharmaceutical intermediate is a compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). The reactive nature of the chloro-substituents in this compound makes it an ideal intermediate for building more complex, biologically active molecules. evonik.comaurorium.com Researchers can selectively replace the chlorine atoms with various nitrogen, oxygen, or sulfur-containing nucleophiles to create libraries of novel compounds for biological screening.

For example, 2,3-dichloroquinoxaline is a well-established precursor for the synthesis of compounds with potential anticancer and antimicrobial properties. researchgate.netnih.gov Similarly, 6-bromo-2,3-dichloroquinoxaline has been used as a starting material to synthesize new heterocyclic compounds with potential biological activity. nih.gov The synthetic accessibility and reactivity of these halogenated quinoxalines are critical for the efficient production of new drug candidates. The general synthetic utility is demonstrated in the conversion of quinoxaline-2,3(1H,4H)-dione to 2,3-dichloroquinoxaline using reagents like phosphorus oxychloride (POCl3), a common industrial process. chemicalbook.com

Development of biologically active agents

The quinoxaline core is a key feature in numerous compounds that have been investigated for a variety of therapeutic applications. The versatility of intermediates like this compound allows for the synthesis of derivatives with a broad spectrum of biological activities.

Anticancer Agents: Many quinoxaline derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell growth and survival. For instance, new 6-chloroquinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. ekb.eg The ability to synthesize a diverse range of substituted quinoxalines is essential for developing structure-activity relationships and optimizing the potency and selectivity of these potential drugs.

Antimicrobial Agents: The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents. Quinoxaline derivatives have shown promise in this area, exhibiting activity against various bacterial and fungal strains. nih.gov The synthesis of novel quinoxaline-containing sulfonamides and other derivatives has been a focus of research aimed at discovering new antimicrobial compounds. mdpi.com

Antiviral Agents: Certain quinoxaline derivatives have also been investigated for their antiviral activity. sapub.org For example, specific indolo-quinoxaline derivatives have shown activity against the herpes virus, which is attributed to their ability to bind to DNA. sapub.org

The following table provides examples of biologically active agents derived from chloro-substituted quinoxalines, highlighting the diverse therapeutic potential of this class of compounds.

| Starting Material Precursor | Derived Compound Class | Investigated Biological Activity |

| 2,3-Dichloroquinoxaline | Mono or disubstituted quinoxalines | Anticancer, Antimicrobial nih.gov |

| 6-Bromo-2,3-dichloroquinoxaline | Hydrazinyl- and thiazolo-quinoxalines | Antitumor, Antimicrobial nih.gov |

| 6-Chloroquinoxaline scaffold | Various derivatives | Anticancer (VEGFR-2 inhibitors) ekb.eg |

| Quinoxaline scaffold | Indolo-quinoxalines | Antiviral (anti-herpes) sapub.org |

This table showcases the types of biological activities found in derivatives synthesized from closely related chloro-quinoxaline precursors.

Investigation as Potential Modulators for Biological Targets (e.g., soluble guanylate cyclase inhibitors)

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation and neurotransmission. The inhibition of sGC can be a therapeutic strategy for certain pathological conditions. While direct studies on this compound as an sGC inhibitor are not extensively documented, the broader class of quinoxaline derivatives has been investigated for their ability to modulate various biological targets.

The general mechanism of sGC inhibition often involves interference with the enzyme's heme group, which is the binding site for its natural activator, nitric oxide. Compounds can act as heme-dependent or heme-independent inhibitors. Given the electrophilic nature of the chlorinated quinoxaline ring, it is plausible that derivatives of this compound could be designed to interact with the active site of sGC or other enzymes. The chlorine substituents offer reactive sites for further chemical modifications, allowing for the synthesis of a library of compounds to be screened for sGC inhibitory activity. The exploration of quinoxalines as modulators for various biological targets remains an active area of research, and the unique electronic and steric properties of this compound make it an intriguing candidate for such investigations.

Exploration of Antimicrobial and Antitumor Activities of Quinoxaline Derivatives

The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial and antitumor agents. The presence of chlorine atoms can enhance the lipophilicity and reactivity of these compounds, often leading to improved biological activity.

Antimicrobial Activity:

Derivatives of 6-chloroquinoxaline have demonstrated significant antibacterial activity against a range of pathogens. For instance, a study on 2-substituted-6-chloroquinoxalines revealed that the introduction of different functional groups at the 2-position could lead to potent antibacterial agents. The antibacterial efficacy of these compounds was evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. rasayanjournal.co.in Another study focused on 6-chloroquinoxaline-2,3(1H,4H)-dione derivatives and found that specific alkylated compounds exhibited notable effectiveness against Staphylococcus aureus. imist.ma

The antimicrobial potential of these derivatives is often attributed to their ability to intercalate with DNA or inhibit essential bacterial enzymes. The specific substitution pattern on the quinoxaline ring plays a crucial role in determining the spectrum and potency of the antimicrobial effect.

Interactive Data Table: Antimicrobial Activity of 6-Chloroquinoxaline Derivatives

| Compound/Derivative | Test Organism | Activity/MIC | Reference |

| 2-Substituted 6-Chloroquinoxalines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good antibacterial activity | rasayanjournal.co.in |

| 6-Chloroquinoxaline-2,3(1H,4H)-dione derivative (2a) | Staphylococcus aureus | MIC = 1.25 mg/ml | imist.ma |

Antitumor Activity:

The anticancer potential of quinoxaline derivatives is a subject of intense research. Studies on 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines. turkjps.org The cytotoxic activity of these compounds is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells. turkjps.org The position and nature of the substituents on the quinoxaline ring have been shown to significantly influence the antitumor potency. turkjps.org For example, certain 6-chloro-2,3-disubstituted quinoxalines have exhibited dose- and time-dependent cytotoxic effects on F2408 cells. turkjps.org

The mechanism of action for the antitumor activity of quinoxaline derivatives can be multifaceted, including the induction of apoptosis, inhibition of topoisomerases, and interference with cell signaling pathways. The design and synthesis of novel quinoxaline derivatives, including those based on the 2,3,6-trichloro-scaffold, continue to be a promising strategy in the quest for more effective and selective anticancer drugs. nih.govnih.gov

Interactive Data Table: Cytotoxic Activity of 6-Chloroquinoxaline Derivatives

| Compound/Derivative | Cell Line | Activity/IC50 | Reference |

| 6-Chloro-2,3-disubstituted-quinoxaline derivatives | F2408 | Dose- and time-dependent cytotoxic effects | turkjps.org |

| Compound 6 (a 6-chloro derivative) | F2408 | Toxic | turkjps.org |

| Compound 8 (a 6-chloro derivative) | F2408 | Toxic | turkjps.org |

Catalysis

The unique electronic and structural features of this compound also suggest its potential utility in the field of catalysis, both as a ligand for transition metals and as a versatile intermediate in organic synthesis.

Potential as a Ligand in Transition Metal Catalysis

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold possess lone pairs of electrons, making them potential coordination sites for transition metals. The electronic properties of the quinoxaline ring, and consequently its coordinating ability, can be fine-tuned by the presence of substituents. The three chlorine atoms in this compound are strongly electron-withdrawing, which would reduce the basicity of the nitrogen atoms. However, this electronic modification could also lead to the formation of more stable and selective catalysts for certain reactions.

Quinoxaline derivatives have been successfully employed as ligands in various transition metal-catalyzed reactions. nih.gov These reactions include important transformations like cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules. nih.gov The steric and electronic environment provided by the quinoxaline ligand can influence the activity, selectivity, and stability of the metal catalyst. While the direct use of this compound as a ligand has not been extensively reported, its structural similarity to other effective quinoxaline-based ligands suggests that it could be a valuable component in the design of novel catalysts.

Application in Organic Synthesis as an Intermediate

The chlorine atoms at the 2, 3, and 6 positions of this compound are reactive sites that can be selectively functionalized through various nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate for the synthesis of a wide array of more complex quinoxaline derivatives with tailored properties.

The chlorine atoms at the 2 and 3 positions are particularly susceptible to nucleophilic attack, allowing for the introduction of a diverse range of functional groups, including amines, thiols, and alkoxides. This versatility enables the construction of libraries of 2,3,6-trisubstituted quinoxaline derivatives for screening in drug discovery and materials science applications. For example, chloroquinoxalines are common starting materials for the synthesis of biologically active compounds through transition metal-catalyzed cross-coupling reactions. nih.gov The ability to selectively replace the chlorine atoms allows for precise control over the final molecular architecture, making this compound a powerful building block in modern organic synthesis.

Future Perspectives and Emerging Research Areas

Sustainable Synthesis of 2,3,6-Trichloroquinoxaline

The synthesis of quinoxaline (B1680401) derivatives, including this compound, is undergoing a significant transformation towards more environmentally benign processes. ijirt.orgekb.eg Traditional synthetic routes often rely on harsh conditions, hazardous solvents, and generate considerable waste. ijirt.org Green chemistry principles are now being integrated to develop sustainable alternatives that offer high yields, minimize waste, and reduce environmental impact. ijirt.orgbenthamdirect.com

Key advancements in the green synthesis of quinoxalines, which can be adapted for this compound, include:

Green Solvents: The use of eco-friendly solvents like water, ionic liquids, and ethanol (B145695) is replacing hazardous options. ijirt.orgjocpr.comnih.gov Water-mediated synthesis, in particular, presents a green and efficient approach. ijirt.org

Energy-Efficient Techniques: Methods such as microwave irradiation and ultrasound assistance accelerate reaction rates, thereby reducing energy consumption and reaction times. ijirt.orgbenthamdirect.comresearchgate.net

Eco-Friendly Catalysts: There is a growing emphasis on using reusable and non-toxic catalysts, such as nanocatalysts, polymers, and solid acid catalysts like sulfated polyborate. benthamdirect.comnih.govias.ac.in These catalysts offer advantages like mild reaction conditions, high yields, and simple work-up procedures. ias.ac.in

Hydrothermal Synthesis (HTS): Synthesis in high-temperature water is an emerging technique that is rapid, efficient, and avoids the need for organic solvents or toxic catalysts. nih.govmenchelab.com This method has shown high tolerance to various functional groups and can produce quinoxalines in excellent yields in as little as 10 minutes. nih.govresearchgate.net

The synthesis of this compound typically starts from 6-chloroquinoxaline-2,3(1H,4H)-dione, which is then chlorinated using reagents like phosphorus oxychloride. google.com Applying green principles to this process could involve solvent-free conditions or the use of less hazardous chlorinating agents.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Strategies for Quinoxaline Derivatives

| Parameter | Traditional Methods | Sustainable (Green) Methods |

|---|---|---|

| Solvents | Often hazardous and toxic organic solvents. ijirt.org | Water, ionic liquids, ethanol, or solvent-free conditions. ijirt.orgjocpr.comias.ac.in |

| Catalysts | Strong acids or bases, often not recyclable. nih.gov | Reusable nanocatalysts, polymers, solid acids (e.g., sulfated polyborate), or catalyst-free systems. benthamdirect.comresearchgate.netias.ac.in |

| Energy Input | High temperatures and long reaction times requiring significant energy. ijirt.org | Microwave irradiation, ultrasound assistance, or ambient temperature reactions, reducing energy consumption. ijirt.orgbenthamdirect.com |

| Waste Generation | Significant production of by-products and solvent waste. ijirt.org | High atom economy, waste minimization, and use of recyclable components. ekb.eg |

| Efficiency | Effective but often with complex work-up procedures. | High yields, short reaction times, and often simpler product isolation. ias.ac.innih.gov |

Development of Novel Derivatization Pathways

The reactivity of the chlorine atoms at the C2 and C3 positions makes this compound an excellent scaffold for developing novel derivatives. researchgate.net Future research will likely focus on creating more complex and functionally diverse molecules through innovative reaction pathways.

Emerging derivatization strategies include:

Nucleophilic Aromatic Substitution: As a well-established method, the two chlorine atoms at the C2 and C3 positions serve as excellent leaving groups for reactions with various nucleophiles. researchgate.net This allows for the synthesis of a wide array of 2,3-disubstituted quinoxalines. sigmaaldrich.com

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economic strategy for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Applying this to the quinoxaline core can introduce functional groups without the need for pre-functionalized starting materials. Multi-component tandem reactions are an efficient way to achieve this, often under metal-free or photocatalytic conditions. nih.govmdpi.com

Domino Reactions: Also known as tandem or cascade reactions, these processes involve multiple bond-forming events in a single operation without isolating intermediates. nih.gov Designing domino reactions starting from this compound could enable the rapid assembly of complex polycyclic and heterocyclic systems.

Synthesis of Fused Systems: The compound is a key precursor for building condensed heterocyclic systems. For example, reactions with 1,3-binucleophiles can yield derivatives like 1,3-dithiolo[4,5-b]quinoxalines and thiazolo[4,5-b]quinoxalines, which are of interest for their potential biological activities. researchgate.netresearchgate.net

Table 2: Selected Derivatization Pathways for the Quinoxaline Scaffold

| Reaction Type | Description | Example Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Nucleophilic Substitution | Displacement of chlorine atoms at C2/C3 positions by nucleophiles. researchgate.net | Amines, thiols, alkoxides, (hetero)aryl groups (AlCl3 induced). sigmaaldrich.com | 2,3-disubstituted quinoxalines. |

| C-H Alkylation/Arylation | Direct functionalization of C-H bonds on the quinoxaline ring. nih.gov | Alkenes, K2S2O8 (oxidant), visible light photocatalysis. nih.gov | C-H functionalized quinoxalinones. |

| Cyclocondensation | Reaction with binucleophiles to form fused ring systems. researchgate.net | Thiourea (B124793), potassium hydrazonodithioate anions. researchgate.net | Thiazolo[4,5-b]quinoxalines, 1,3-dithiolo[4,5-b]quinoxalines. |

| Domino Reactions | Multi-step reactions in a single pot to build complex molecules. nih.gov | Varies; can involve condensation, cyclization, and rearrangement sequences. | Polycyclic quinoxaline derivatives. |

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for developing new applications. While standard techniques like NMR, FT-IR, and mass spectrometry are routine, advanced methods are providing deeper insights. tandfonline.comtandfonline.com

Key advanced characterization techniques include:

Single-Crystal X-ray Diffraction: This technique provides definitive structural elucidation, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. tandfonline.comtandfonline.com This information is critical for understanding structure-property relationships.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental results. figshare.com They can predict molecular geometries, HOMO-LUMO energy gaps, and other electronic properties, offering insights into the stability and reactivity of synthesized compounds. figshare.com

Advanced Spectroscopy: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are used to study photoinduced processes and the generation of reactive intermediates, which is particularly relevant for applications in photochemistry and photobiology. nih.govresearchgate.net

Operando Techniques: For applications in materials science, particularly catalysis, in situ and operando spectroscopic methods like X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are emerging. researchgate.net These techniques allow for the characterization of materials under actual reaction conditions, providing dynamic information about their behavior. researchgate.net

Table 3: Advanced Techniques for the Characterization of Quinoxaline Derivatives

| Technique | Information Provided | Application Area |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, crystal packing. tandfonline.comtandfonline.com | Structural chemistry, materials science, drug design. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO-LUMO), stability, reactivity. figshare.com | Computational chemistry, reaction mechanism studies. |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species and photoinduced intermediates. nih.govresearchgate.net | Photochemistry, analysis of redox processes. |

| UV/vis and Fluorescence Spectroscopy | Electronic absorption and emission properties. nih.gov | Materials science (dyes, emitters), photophysics. |

| Operando Spectroscopy (e.g., XAS, DRIFTS) | Structural and chemical information under real-time reaction conditions. researchgate.net | Catalysis, materials science. |

Expanding Applications in Interdisciplinary Research

The versatile quinoxaline scaffold is a cornerstone in various scientific fields. Derivatives of this compound are expected to play an increasingly important role in interdisciplinary research, bridging chemistry, biology, and materials science.

Potential and emerging application areas include:

Medicinal Chemistry: Quinoxaline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. ias.ac.inrsc.org Future work will focus on designing targeted therapies, such as kinase inhibitors and DNA-interacting agents, by leveraging the functionalization possibilities of the this compound core. ias.ac.innih.gov

Materials Science: In organic electronics, quinoxalines are used as components in organic semiconductors, fluorescent materials, and electroluminescent devices. ijirt.orgias.ac.intandfonline.com A significant emerging area is the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org

Biophysical Probes: The fluorescent properties of some quinoxaline derivatives make them suitable for use as probes in cellular imaging and for studying biological processes. nih.gov Furthermore, biophysical techniques like Surface Plasmon Resonance (SPR) can be employed to study the direct binding of quinoxaline-based small molecules to protein targets, aiding in drug discovery. ucl.ac.uk

Agrochemicals: The quinoxaline structure is a known pharmacophore in the development of insecticides, herbicides, and fungicides. ias.ac.in Sustainable derivatization strategies can lead to the discovery of new, more effective, and environmentally safer agrochemicals.

Table 4: Interdisciplinary Applications of Quinoxaline Derivatives

| Field of Research | Specific Application | Role of Quinoxaline Derivative |

|---|---|---|

| Medicinal Chemistry | Anticancer, antiviral, antibacterial agents; Kinase inhibitors. ias.ac.inrsc.org | Core scaffold for designing bioactive molecules. |

| Materials Science | Organic electronics (OLEDs), fluorescent dyes. ijirt.orgrsc.org | Electron-accepting unit, core of TADF emitters. |

| Biophysics | Enzyme binding studies, cellular imaging. nih.govucl.ac.uk | Small molecule ligand, fluorescent probe. |

| Agrochemicals | Insecticides, herbicides, fungicides. ias.ac.in | Active ingredient scaffold. |

Mentioned Compounds

Q & A

Q. What are the common synthetic routes for 2,3,6-Trichloroquinoxaline, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of this compound typically involves chlorination of quinoxaline derivatives. Key methods include:

- Direct Chlorination: Using agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux conditions. Regioselectivity is influenced by steric and electronic factors, where electron-deficient aromatic rings favor electrophilic substitution at specific positions (e.g., para to existing substituents) .

- Stepwise Functionalization: Starting from 2,3-dichloroquinoxaline, further chlorination at position 6 can be achieved using AlCl₃ as a catalyst, as demonstrated in analogous quinoxaline systems .

Table 1: Comparison of Chlorination Methods

| Method | Reagents/Conditions | Yield (%) | Regioselectivity Control | Reference |

|---|---|---|---|---|

| Direct Chlorination | POCl₃, 110°C, 6 hrs | 65–70 | Moderate | |

| Catalyzed Chlorination | SO₂Cl₂, AlCl₃, 80°C | 75–80 | High |

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: Structural characterization combines X-ray crystallography , NMR , and mass spectrometry :

- X-ray Crystallography: Provides precise bond angles and distances. For example, C–Cl bond lengths in similar compounds range from 1.72–1.75 Å, with deviations indicating steric strain .

- ¹H/¹³C NMR: Aromatic protons in quinoxaline derivatives appear as doublets or triplets (δ 7.2–8.5 ppm). Chlorine substituents deshield adjacent carbons, shifting ¹³C signals to 125–140 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 233.4855 for C₈H₃Cl₃N₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects , tautomerism , or crystal packing differences . Strategies include:

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, reconciling experimental vs. theoretical data .

- Variable-Temperature NMR: Identifies dynamic processes (e.g., ring flipping) that obscure signals at room temperature .

- Single-Crystal Analysis: Resolves ambiguities in regiochemistry, as seen in studies of trichlorinated quinoxaline analogs .

Q. What strategies optimize the synthesis of this compound for scalable applications?

Methodological Answer: Optimization focuses on yield , purity , and reproducibility :

- Catalyst Screening: Lewis acids like FeCl₃ or ZnCl₂ enhance chlorination efficiency at lower temperatures (e.g., 60°C vs. 110°C) .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

- Flow Chemistry: Continuous reactors minimize decomposition by controlling residence time and heat transfer .

Table 2: Optimization Parameters for Scalable Synthesis

| Parameter | Impact on Yield/Purity | Example Adjustment |

|---|---|---|

| Catalyst (AlCl₃ vs. FeCl₃) | FeCl₃ increases yield by 15% | 0.5 eq FeCl₃ at 70°C |

| Solvent (DMF vs. DCM) | DMF reduces tar formation | 20% v/v DMF in POCl₃ |

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-deficient quinoxaline core facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions :

- Electrophilic Aromatic Substitution (EAS): Chlorine atoms at positions 2, 3, and 6 direct incoming nucleophiles to meta or para positions via resonance and inductive effects .

- Computational Insights: HOMO-LUMO gaps (calculated via DFT) predict sites prone to nucleophilic attack. For example, LUMO localization at C4/C7 positions favors functionalization .

Q. What are the challenges in interpreting XRD data for this compound polymorphs?